molecular formula C19H14N2OS B5418514 4-[(QUINOLIN-8-YLSULFANYL)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE

4-[(QUINOLIN-8-YLSULFANYL)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE

Cat. No.: B5418514
M. Wt: 318.4 g/mol
InChI Key: MPUWZPYSCVGIJN-UHFFFAOYSA-N
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Description

4-[(QUINOLIN-8-YLSULFANYL)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

4-(quinolin-8-ylsulfanylmethyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS/c22-18-11-14(15-7-1-2-8-16(15)21-18)12-23-17-9-3-5-13-6-4-10-20-19(13)17/h1-11H,12H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUWZPYSCVGIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CSC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(QUINOLIN-8-YLSULFANYL)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE typically involves multi-step reactions starting from quinoline derivatives. Common synthetic routes include:

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenated derivatives, nucleophiles (amines, thiols).

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-[(QUINOLIN-8-YLSULFANYL)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(QUINOLIN-8-YLSULFANYL)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

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